molecular formula C8H16N2O B1425589 3-Methyl-3-propylpiperazin-2-one CAS No. 1239783-56-2

3-Methyl-3-propylpiperazin-2-one

Cat. No. B1425589
CAS RN: 1239783-56-2
M. Wt: 156.23 g/mol
InChI Key: CAKPCPMHYREPAY-UHFFFAOYSA-N
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Description

3-Methyl-3-propylpiperazin-2-one, also known as MPP, is a cyclic urea molecule . It has a molecular weight of 156.23 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for 3-Methyl-3-propylpiperazin-2-one is 3-methyl-3-propyl-2-piperazinone . The InChI code is 1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) .


Physical And Chemical Properties Analysis

3-Methyl-3-propylpiperazin-2-one is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

1. Catalyst in Organic Synthesis

3-Methyl-3-propylpiperazin-2-one derivatives have been utilized as catalysts in organic synthesis. For instance, silica-bonded N-propylpiperazine derivatives have been used as recyclable basic catalysts for the synthesis of complex organic compounds like 3,4-dihydropyrano[c]chromene derivatives and Biscoumarins, offering an efficient and environmentally friendly approach to chemical synthesis (Niknam & Jamali, 2012).

2. Synthesis of Heterocyclic Compounds

Compounds derived from 3-Methyl-3-propylpiperazin-2-one have been instrumental in the synthesis of various heterocyclic compounds. These include the preparation of 4H-pyran derivatives, which are critical in the development of potential pharmaceuticals (Niknam et al., 2013).

3. Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of 3-Methyl-3-propylpiperazin-2-one have been used to create compounds with potential therapeutic applications. For example, the design and synthesis of non-imidazole histamine H3 ligands have been explored, contributing to the development of new drugs for neurological disorders (Guryn et al., 2018).

4. Antimicrobial Activity

Compounds synthesized using 3-Methyl-3-propylpiperazin-2-one have shown promise in antimicrobial applications. For instance, new derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, indicating potential use in combating infections (Ghashang et al., 2015).

5. Alzheimer’s Disease Research

3-Methyl-3-propylpiperazin-2-one derivatives have been investigated in the context of Alzheimer's disease. Researchers have identified multifunctional compounds among non-imidazole histamine H3 receptor ligands, which could be beneficial in the treatment of this neurodegenerative disease (Jończyk et al., 2019).

6. Cardiovascular Research

These compounds have also been explored for their potential in cardiovascular research, particularly as α1-adrenoceptor antagonists, which could be valuable in the treatment of conditions like hypertension (Chern et al., 1993).

Safety and Hazards

The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

3-methyl-3-propylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKPCPMHYREPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-propylpiperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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